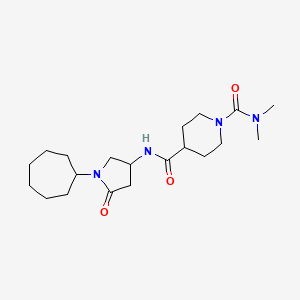![molecular formula C20H16FN5O B6125599 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone](/img/structure/B6125599.png)
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound, also known as PD173074, was first synthesized in 1998 and has since been extensively studied for its various properties.
Mecanismo De Acción
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone acts as a competitive inhibitor of FGFR tyrosine kinases, binding to the ATP-binding site of the receptor and preventing the phosphorylation of downstream signaling molecules. This leads to inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor angiogenesis.
Biochemical and physiological effects:
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone has also been found to have an effect on the immune system, with studies showing that it can enhance the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone has several advantages for use in lab experiments. It is a potent and selective inhibitor of FGFR tyrosine kinases, making it a useful tool for studying the role of these receptors in various biological processes. However, there are also limitations to its use. 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone has poor solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone. One area of interest is the development of more potent and selective inhibitors of FGFR tyrosine kinases. Another area of interest is the investigation of 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone's potential applications in other fields, such as neurodegenerative diseases and wound healing. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone and its effects on various biological processes.
Métodos De Síntesis
The synthesis of 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone involves the reaction of 4,7-dimethyl-2-quinazolinamine with 4-fluoro-3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 2-chloro-6-(4-fluorophenyl)-3-methylpyridine to obtain 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone.
Aplicaciones Científicas De Investigación
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone has been extensively studied for its potential applications in cancer research. It is a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are known to play a crucial role in tumor growth and angiogenesis. 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Propiedades
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-(4-fluorophenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O/c1-11-3-8-15-12(2)22-19(24-17(15)9-11)26-20-23-16(10-18(27)25-20)13-4-6-14(21)7-5-13/h3-10H,1-2H3,(H2,22,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWQZQXHCAOWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclobutyl-4-(2-methoxyquinolin-3-yl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125524.png)

![(3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone](/img/structure/B6125533.png)
![3,5-di-tert-butyl-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6125538.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide](/img/structure/B6125543.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-2-methylpropanamide](/img/structure/B6125549.png)
![4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione](/img/structure/B6125571.png)
![4-({2-[5-(1,4-oxazepan-4-ylcarbonyl)-2-thienyl]-1-pyrrolidinyl}methyl)-2-pyridinol](/img/structure/B6125578.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-pyridinylmethyl)amine](/img/structure/B6125584.png)

![1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6125608.png)
![1,1'-[(4-biphenylylmethyl)imino]di(2-propanol)](/img/structure/B6125612.png)

![N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6125627.png)